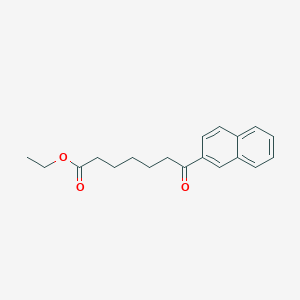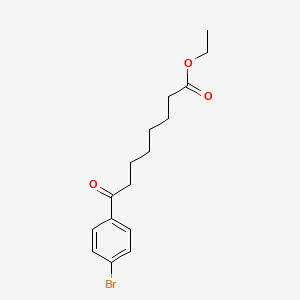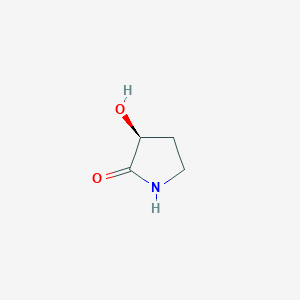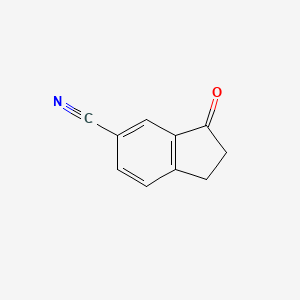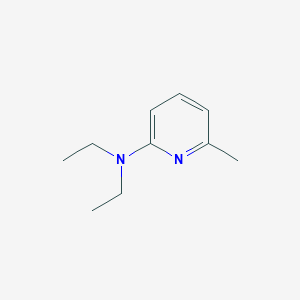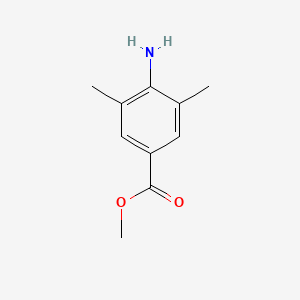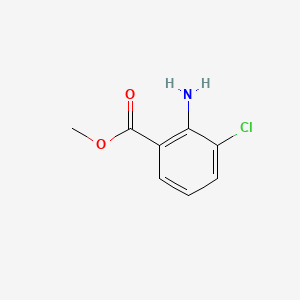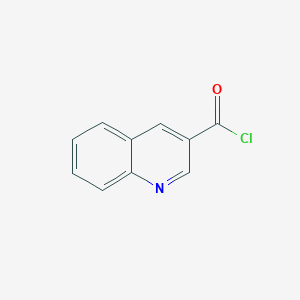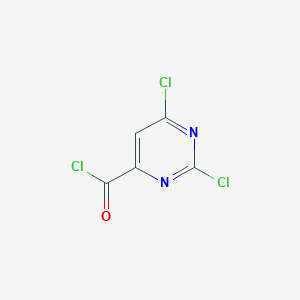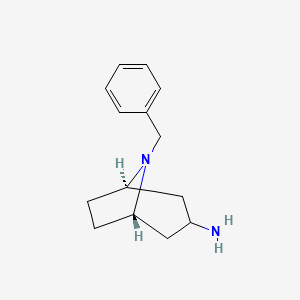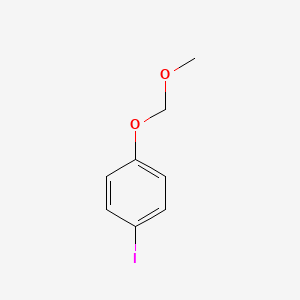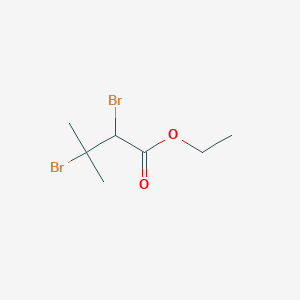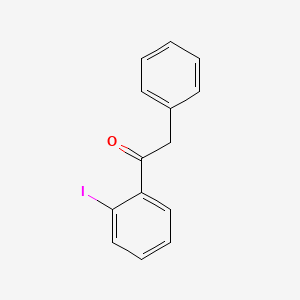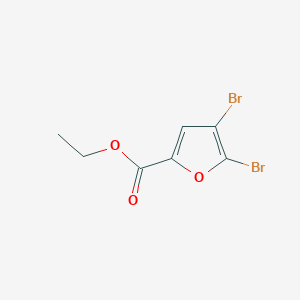
4,5-Dibromo-2-furancarboxylate d'éthyle
Vue d'ensemble
Description
Ethyl 4,5-dibromofuran-2-carboxylate is a synthetic organic compound that belongs to the furan family. It has gained significant attention in the scientific community due to its potential biological and industrial applications. The compound is characterized by the presence of two bromine atoms at the 4 and 5 positions of the furan ring, and an ethyl ester group at the 2 position.
Applications De Recherche Scientifique
Ethyl 4,5-dibromofuran-2-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
Mécanisme D'action
Target of Action
Ethyl 4,5-dibromofuran-2-carboxylate is a brominated compound
Mode of Action
Brominated compounds often act by forming covalent bonds with amino acid residues in proteins, thereby altering their structure and function .
Biochemical Pathways
Brominated compounds can potentially affect a wide range of biochemical pathways due to their reactivity with proteins and enzymes .
Result of Action
The alteration of protein structure and function by brominated compounds can lead to various cellular effects, potentially including changes in signal transduction, gene expression, and cell viability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the reactivity of brominated compounds and thus their biological activity .
Analyse Biochimique
Molecular Mechanism
The molecular mechanism of Ethyl 4,5-dibromofuran-2-carboxylate involves its binding interactions with biomolecules. It binds to specific enzymes, inhibiting their activity and leading to changes in gene expression. This inhibition can result in the downregulation of certain metabolic pathways, affecting the overall cellular metabolism. Additionally, Ethyl 4,5-dibromofuran-2-carboxylate can activate or inhibit other biomolecules, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 4,5-dibromofuran-2-carboxylate change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that Ethyl 4,5-dibromofuran-2-carboxylate remains stable under specific conditions, but its degradation products can have different biochemical effects. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Metabolic Pathways
Ethyl 4,5-dibromofuran-2-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting the overall metabolic flux and metabolite levels. The compound can inhibit key enzymes in these pathways, leading to changes in the concentration of specific metabolites. These alterations can have downstream effects on cellular function and overall metabolism .
Transport and Distribution
Within cells and tissues, Ethyl 4,5-dibromofuran-2-carboxylate is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The transport and distribution of Ethyl 4,5-dibromofuran-2-carboxylate can affect its biochemical activity and overall function within the cell .
Subcellular Localization
Ethyl 4,5-dibromofuran-2-carboxylate exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. This localization is crucial for its biochemical interactions and overall effects on cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5-dibromofuran-2-carboxylate typically involves the bromination of furan derivatives. One common method is the bromination of furan-2-carboxylic acid, followed by esterification. For example, 4,5-dibromofuran-2-carboxylic acid can be reacted with ethanol in the presence of sulfuric acid under reflux conditions to yield Ethyl 4,5-dibromofuran-2-carboxylate .
Industrial Production Methods
Industrial production methods for Ethyl 4,5-dibromofuran-2-carboxylate are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4,5-dibromofuran-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form various oxygenated derivatives.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with nucleophiles replacing the bromine atoms.
Oxidation: Oxygenated derivatives of the furan ring.
Reduction: Alcohol derivatives from the reduction of the ester group.
Comparaison Avec Des Composés Similaires
Ethyl 4,5-dibromofuran-2-carboxylate can be compared with other similar compounds, such as:
- Ethyl 5-bromofuran-2-carboxylate
- Methyl 4,5-dibromo-2-furoate
- 4,5-Dibromofuran-2-carboxylic acid
Uniqueness
The presence of two bromine atoms at the 4 and 5 positions of the furan ring makes Ethyl 4,5-dibromofuran-2-carboxylate unique.
Propriétés
IUPAC Name |
ethyl 4,5-dibromofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O3/c1-2-11-7(10)5-3-4(8)6(9)12-5/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZGPQXXFBJHFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(O1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60409035 | |
| Record name | Ethyl 4,5-dibromofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60409035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54113-42-7 | |
| Record name | Ethyl 4,5-dibromo-2-furancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54113-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4,5-dibromofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60409035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


